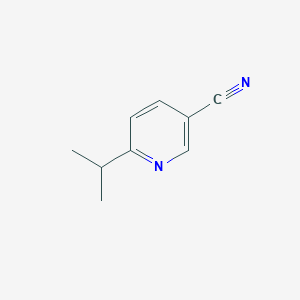

6-Isopropylnicotinonitrile

Description

6-Isopropylnicotinonitrile is a pyridine derivative characterized by an isopropyl substituent at the 6-position and a nitrile group (-CN) at the 3-position of the pyridine ring. Derivatives of this compound are frequently utilized in pharmaceutical and agrochemical research as intermediates for synthesizing bioactive molecules.

Propriétés

IUPAC Name |

6-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWILUEFPROIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylnicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with isopropyl magnesium bromide in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 6-Isopropylnicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Isopropylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

6-Isopropylnicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mécanisme D'action

The mechanism of action of 6-Isopropylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Halogenation (Chloro): The presence of Cl in 2-Chloro-6-isopropylnicotinonitrile increases molecular weight and electronegativity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions .

- Amino Groups: Compounds like 6-((Cyclopropylmethyl)amino)nicotinonitrile exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities .

- Bulkier Substituents: The cyclopropylmethyl and isopropyl-methylamino groups in analogs may sterically hinder interactions with enzymatic targets, affecting binding specificity.

Activité Biologique

6-Isopropylnicotinonitrile is a compound derived from nicotinonitrile, featuring a propyl group at the 6-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, supported by research findings, case studies, and data tables illustrating its effects.

Chemical Structure

The chemical structure of 6-Isopropylnicotinonitrile can be represented as follows:

Antiviral Properties

Recent studies have explored the antiviral potential of 6-Isopropylnicotinonitrile. It has been noted for its inhibitory effects on various viral strains, particularly in the context of Hepatitis C Virus (HCV) replication. The compound's mechanism involves the inhibition of non-structural proteins NS2 and NS3, which are crucial for viral replication processes .

Anticancer Activity

6-Isopropylnicotinonitrile has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells by activating specific pathways that lead to cell death. The compound's ability to modulate cellular mechanisms makes it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of 6-Isopropylnicotinonitrile. It appears to exhibit protective properties against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This effect is particularly relevant in models of Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have documented the effects of 6-Isopropylnicotinonitrile in laboratory settings:

- Antiviral Efficacy : A study demonstrated that treatment with 6-Isopropylnicotinonitrile significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent against HCV.

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, 6-Isopropylnicotinonitrile exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.

- Neuroprotection : In models simulating oxidative stress, the compound showed a marked decrease in neuronal cell death compared to controls, highlighting its potential as a neuroprotective agent.

Table 1: Biological Activities of 6-Isopropylnicotinonitrile

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Table 2: IC50 Values for Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.